molecular formula C14H11N3O2S B2993759 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide CAS No. 930678-08-3

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2993759
CAS No.: 930678-08-3
M. Wt: 285.32
InChI Key: JBXLSJMWOANBPN-UHFFFAOYSA-N
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Description

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide is a chemical compound for research use. While specific biological data for this exact molecule is not fully established in the public scientific literature, its core structure provides strong rationale for its research value. The compound features a hybrid architecture combining isoxazole and thiazole rings, a motif prevalent in medicinal chemistry. Molecules incorporating an isoxazole-carboxamide scaffold, similar to this compound, have been investigated as potential antitubercular agents . Some closely related analogues have demonstrated potent activity against Mycobacterium tuberculosis , including drug-resistant strains, and are believed to function by inhibiting the MmpL3 protein, a key transporter involved in bacterial cell wall synthesis . Furthermore, structural analogs, specifically other phenyl-isoxazole-carboxamide derivatives, have shown significant promise in anticancer research . Recent studies indicate that such compounds exhibit potent antiproliferative activity against a diverse panel of cancer cell lines, such as melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The integration of the 4-phenyl-thiazole moiety in this compound is a critical structural feature worth investigating, as it is known to influence molecular properties and target engagement. Researchers may find this compound valuable for probing new mechanisms in infectious disease or oncology, particularly for projects focused on hybrid heterocycles and their biological interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-7-11(17-19-9)13(18)16-14-15-12(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXLSJMWOANBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide typically involves the formation of the isoxazole and thiazole rings followed by their coupling. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines .

Scientific Research Applications

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential antimicrobial, antifungal, and anticancer activities.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It can be used in the development of new materials with specific properties, such as sensors and catalysts .

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Core Modifications

  • Isoxazole Substitutions: Target Compound: 5-Methyl group at position 3 of the isoxazole. Compound 63 (): 5-(4-Fluoro-3-hydroxyphenyl) substitution on the isoxazole, linked to a 5-chloro-2-methylphenyl group via carboxamide. Compound: 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide. Replaces the thiazole with a thiophene, reducing electronegativity and altering electronic properties .

Aromatic Ring Modifications

  • Thiazole vs. Thiophene :
    • The target’s 4-phenylthiazole moiety provides stronger dipole interactions and hydrogen-bonding capacity (via nitrogen and sulfur) compared to thiophene-based analogs (e.g., ), which rely solely on sulfur for weak interactions .
  • Phenyl Group Functionalization :
    • Compound : Incorporates a sulfamoylphenethyl group instead of phenylthiazole. The sulfonamide group enhances solubility and is a common pharmacophore in NLRP3 inflammasome inhibitors .

Physical and Chemical Properties

Compound Melting Point (°C) Key Substituents Solubility Factors
Target Compound Not Reported 5-Methylisoxazole, 4-phenylthiazole Moderate (lipophilic thiazole)
Compound 63 () 214–216 4-Fluoro-3-hydroxyphenyl, chloro High (polar hydroxyl/fluoro)
Compound Not Reported 5-Methylthiophene, diethylaminophenyl Moderate (thiophene, diethylamino)
Compound Not Reported Sulfamoylphenethyl High (sulfonamide hydrophilicity)
  • Melting Points : Compound 63’s higher melting point (214–216°C) is attributed to intermolecular hydrogen bonding from the hydroxyl group, absent in the target compound .
  • Solubility : Sulfonamide derivatives () likely exhibit superior aqueous solubility compared to the target’s phenylthiazole group, which is more lipophilic .

Biological Activity

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound features an isoxazole ring fused with a thiazole moiety, which is known to enhance biological activity. The presence of the methyl group at the 5-position and the phenylthiazole moiety contribute to its unique properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess substantial antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)MBC (µg/mL)Activity
This compoundTBDTBDTBD
Control (Oxytetracycline)7.815.6Standard

Note: TBD indicates that specific values for the compound need to be determined through further experimentation.

Antifungal Properties

The compound has also shown potential antifungal activity. Similar thiazole derivatives have been reported to inhibit various fungal strains, indicating that this compound could be effective against fungal infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole and thiazole rings. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study: Anticancer Effects

In a study evaluating various thiazole derivatives, it was found that certain compounds exhibited IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin. This suggests that this compound may also possess strong anticancer properties.

The exact molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Gene Expression Modulation : It could alter the expression of genes associated with cell survival and proliferation.
  • Interaction with Biomolecules : Binding interactions with proteins or nucleic acids may lead to cellular dysfunction in pathogens or cancer cells.

Q & A

Q. What methods validate target engagement in vivo?

  • Methodological Answer : Use radiolabeled analogs (e.g., 14C^{14}C-tagged) for biodistribution studies in animal models. Pharmacodynamic markers (e.g., ATP depletion in tumor xenografts) correlate with target modulation. Zebrafish models allow real-time imaging of mitochondrial dysfunction .

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